molecular formula C12H16ClNO B2973336 Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride CAS No. 2361674-58-8

Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride

Cat. No.: B2973336
CAS No.: 2361674-58-8
M. Wt: 225.72
InChI Key: MJFNZCWIJSZTCS-UHFFFAOYSA-N
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Description

Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-ylmethanamine;hydrochloride is unique due to its specific combination of a chromene and cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c13-8-9-7-12(9)5-6-14-11-4-2-1-3-10(11)12;/h1-4,9H,5-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFNZCWIJSZTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C13CC3CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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